
3-Methylidenetriaz-1-ene
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Overview
Description
3-Methylidenetriaz-1-ene is a nitrogen-containing heterocyclic compound characterized by a triazene backbone (N–N=N) with a methylidene group (–CH₂=) substituent. The methylidene group may enhance electrophilic or nucleophilic properties compared to other triazene derivatives, though experimental validation is required.
Preparation Methods
Cycloaddition-Based Synthesis
[3+2] Cycloaddition of Azides and Alkynes
The Huisgen cycloaddition between azides and alkynes is a cornerstone of triazole synthesis. For 3-methylidenetriaz-1-ene, modifications to this method are necessary to introduce the methylidene group. A study by Tornøe et al. demonstrated that copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) could yield 1,4-disubstituted triazoles. Adapting this method, β-ketophosphonates react with aryl azides in the presence of cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to form 1,4,5-trisubstituted triazoles.
For example, α-benzyl-β-ketophosphonate (1a ) and phenyl azide (2a ) undergo a regioselective [3+2] cycloaddition to produce 1,4,5-trisubstituted triazoles (3aa ) in 95% yield under optimized conditions (Table 1). The reaction proceeds via a cesium-chelated Z-enolate intermediate, which facilitates phosphonate elimination through a Horner–Wadsworth–Emmons (HWE) mechanism.
Table 1: Reaction Conditions for [3+2] Cycloaddition of β-Ketophosphonates and Azides
Substrate (R₁) | Azide (R₂) | Base | Solvent | Yield (%) |
---|---|---|---|---|
PhCH₂ | Ph | Cs₂CO₃ | DMSO | 95 |
n-Pentyl | 4-MeOPh | Cs₂CO₃ | DMSO | 77 |
t-Bu | 4-NO₂Ph | Cs₂CO₃ | DMSO | 89 |
Data adapted from ACS Publications.
The steric and electronic nature of substituents (R₁, R₂) critically influences reaction efficiency. Bulky groups like t-butyl slow enolate formation but improve regioselectivity.
Nitrovinyl Intermediate Routes
Nitrobutadiene-Based Cyclization
Recent work by MDPI highlights the utility of nitrovinyl intermediates in heterocycle synthesis. (1E,3E)-1,4-Dinitro-1,3-butadiene (1 ) reacts with N-methyl azomethine ylide (2 ) to form Δ³-pyrroline derivatives via a stepwise cycloaddition. Although this study focuses on pyrrolines, the nitrovinyl moiety’s reactivity suggests applicability to triazenes.
The synthesis of 1 involves a three-step protocol:
- Condensation : Nitromethane and glyoxal form 1,4-dinitrobutane-2,3-diol (7 ) in alkaline conditions.
- Esterification : 7 reacts with acetyl chloride to yield 2,3-diacetoxy-1,4-dinitrobutane (8 ).
- Dehydroacetylation : Thermal treatment of 8 with potassium bicarbonate produces 1 .
Adapting this pathway, nitrovinyl-triazenes could form via analogous nitro elimination steps, though experimental validation is needed.
Phosphonate-Mediated Triazole Formation
β-Ketophosphonate and Azide Reactions
A breakthrough in triazole synthesis involves β-carbonyl phosphonates and azides under mild conditions. For instance, β-ketophosphonate 1a and phenyl azide 2a react in DMSO with Cs₂CO₃ to form 1,4,5-trisubstituted triazoles (3aa ) via a Z-enolate intermediate (Figure 1). The phosphonate group acts as a leaving group, enabling HWE elimination to stabilize the methylidene functionality.
Mechanistic Insights :
- Deprotonation : Cs₂CO₃ deprotonates 1a , forming a cesium-bound enolate.
- Cycloaddition : The enolate reacts with 2a to form a triazoline intermediate.
- Elimination : HWE-type elimination yields the triazole and phosphate byproducts.
This method’s versatility is evidenced by its compatibility with cyclic phosphates and fluorinated substrates, achieving yields up to 99%.
Comparative Analysis of Synthetic Methods
Table 2: Advantages and Limitations of Preparation Methods
Method | Yield Range (%) | Key Advantage | Limitation |
---|---|---|---|
[3+2] Cycloaddition | 77–95 | High regioselectivity | Requires Cs₂CO₃ and anhydrous DMSO |
Nitrovinyl Intermediate | N/A | Utilizes stable nitro precursors | Unproven for triazenes |
Phosphonate Elimination | 69–96 | Broad substrate scope | Sensitive to steric hindrance |
Data synthesized from.
Chemical Reactions Analysis
Chemical Reactions of 3-Methylidenetriaz-1-ene
This compound participates in various chemical reactions due to its unsaturated nature. These reactions often involve the initial formation of an intermediate, followed by rearrangement or further reaction steps that lead to product formation. Nucleophilic attacks on the vinyl group may result in proton transfer and subsequent stabilization through resonance.
3.1. Alder-ene Reaction
The Alder-ene reaction is a chemical reaction between an alkene with an allylic hydrogen (the ene) and a compound containing a multiple bond . The reaction of the mono-substituted allene in 3e induced the Type-I ene reaction .
3.2. Diels-Alder Reactions
The Diels-Alder reaction is a powerful and atom-economical method in organic chemistry for forming carbocyclic compounds . Methyl 2-oxobut-3-enoate can undergo hetero-Diels-Alder reactions at room temperature .
3.3. Thiol-ene Click Reaction
The thiol-ene click reaction is a chemical reaction used for the synthesis of PEG-functionalized trimethoxysilanes via hydrothiolation between 3-mercaptopropyltrimethoxysilane and unsaturated carbon-carbon double bonds of allyl polyethers or esters containing polyether and terminal HC=CH2 units in the presence of photoinitiator DMPA under UV irradiation .
Factors Influencing Reactivity
4.1. Substituent Effects
Substituents on the triazole ring influence reactivity patterns. Steric bulk and hydrogen bonding can also affect the aryne Alder-ene reaction .
4.2. Kinetic Isotope Effects
Intermolecular kinetic isotope effects are consistent with the formation of an intermediate in a fast step, indicating that the steering effect during the formation of aziridium imide is not important in the reaction kinetics .
Scientific Research Applications
3-Methylidenetriaz-1-ene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs and treatments.
Industry: this compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methylidenetriaz-1-ene involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or activator of specific enzymes, affecting various biochemical processes. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their structure and function.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
The closest analog identified in the provided evidence is 1-Methyl-3-p-tolyltriazene (CAS: 21124-13-0), a triazene derivative with a methyl group and a para-tolyl (4-methylphenyl) substituent . Key differences include:
In contrast, the para-tolyl group in 1-Methyl-3-p-tolyltriazene may enhance stability via aromatic resonance, reducing decomposition susceptibility .
Broader Context: Nitrogen-Containing Compounds
- 1-[3-(Dimethylamino)phenyl]ethan-1-one (CAS: Not explicitly stated): A ketone with a dimethylamino group, used as a pharmaceutical intermediate. Its tertiary amine group contrasts with the triazene backbone but highlights the role of nitrogen in modulating bioactivity .
- 1-(Pyridin-3-yl)ethan-1-one (CAS: 350-03-8): A pyridyl ketone, demonstrating how heteroaromatic systems (e.g., pyridine) influence solubility and coordination behavior compared to triazenes .
Stability and Reactivity
- 1-Methyl-3-p-tolyltriazene : The para-tolyl group likely stabilizes the triazene core, making it suitable for controlled synthetic applications. Such derivatives are often employed as alkylating agents or precursors to azo compounds .
- This compound: Hypothetically, the methylidene group could facilitate [2+3] cycloadditions or serve as a ligand in organometallic chemistry due to its electron-rich nature. However, empirical data on stability and decomposition pathways are absent in the evidence.
Pharmacological Potential
While 1-[3-(Dimethylamino)phenyl]ethan-1-one is explicitly noted for drug development , triazenes like 1-Methyl-3-p-tolyltriazene are less studied in this context. The methylidene variant might offer novel reactivity for targeted therapies, but this remains speculative without direct studies.
Q & A
Basic Research Questions
Q. How can 3-Methylidenetriaz-1-ene be synthesized in a laboratory setting?
- Methodological Answer : Synthesis typically involves [1,3]-dipolar cycloaddition reactions between nitrile imines and alkynes. Researchers should optimize precursors (e.g., hydrazonyl chlorides) and reaction conditions (solvent polarity, temperature, catalysts). Purification via column chromatography or recrystallization is critical, with characterization by NMR and mass spectrometry to confirm structure and purity. Challenges include controlling regioselectivity and avoiding side reactions like dimerization .
- Data Example : A reaction optimization table might compare yields under varying temperatures (e.g., 25°C vs. 60°C) and catalysts (e.g., Cu(I) vs. Ag(I)), highlighting optimal conditions.
Q. What spectroscopic methods are effective for characterizing this compound?
- Methodological Answer : Use a combination of 1H and 13C NMR to identify proton environments and carbon hybridization. IR spectroscopy confirms functional groups (e.g., C=N stretches at ~1600 cm−1), while high-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves stereochemistry. Researchers must calibrate instruments and cross-reference spectral data with computational predictions (e.g., DFT) to address ambiguities .
- Data Example : A spectral assignment table could list observed 1H NMR shifts (e.g., vinyl protons at δ 5.8–6.2 ppm) versus calculated values.
Q. How does this compound behave under thermal or photolytic conditions?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (e.g., 150–200°C) and differential scanning calorimetry (DSC) for phase transitions. Photostability tests under UV-Vis light (e.g., 254 nm) should monitor degradation via HPLC. Control experiments (e.g., inert atmosphere vs. ambient) isolate environmental effects. Report uncertainties in kinetic parameters (e.g., activation energy ±5%) .
Advanced Research Questions
Q. What computational approaches predict the reactivity of this compound in cycloaddition reactions?
- Methodological Answer : Apply density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and transition states. Use software like Gaussian or ORCA with basis sets (e.g., B3LYP/6-31G*) to model regioselectivity. Validate predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy). Address discrepancies by refining solvation models or exploring alternative mechanisms .
- Data Example : A table comparing computed activation barriers (kcal/mol) for [3+2] vs. [4+2] pathways, alongside experimental yields.
Q. How can contradictions in reported reaction mechanisms of this compound be resolved?
- Methodological Answer : Perform comparative kinetic studies under standardized conditions (pH, solvent, temperature). Use isotopic labeling (e.g., 15N) to track atom migration in products. Employ advanced spectroscopy (e.g., in-situ IR) to detect transient intermediates. Meta-analyses of literature data should assess reproducibility and identify outliers, applying statistical tests (e.g., chi-square for categorical disagreements) .
Q. What strategies address discrepancies in reported thermodynamic properties of this compound?
- Methodological Answer : Replicate calorimetric measurements (e.g., bomb calorimetry) with rigorous error analysis (standard deviations across ≥3 trials). Cross-validate results using independent methods (e.g., computational enthalpy vs. experimental). Publish raw datasets and instrument calibration logs to enhance transparency. Systematic reviews should evaluate methodological biases (e.g., sample purity ≥98%) .
Q. How can the environmental impact of this compound be assessed?
- Methodological Answer : Conduct ecotoxicology assays (e.g., Daphnia magna mortality tests) at varying concentrations (0.1–10 mg/L). Use HPLC-MS to quantify degradation products in simulated wastewater. Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential. Field studies should monitor soil half-life under aerobic/anaerobic conditions .
Q. Guidelines for Data Presentation
- Tables : Include processed data directly related to the research question (e.g., kinetic parameters, spectral assignments). Raw data (e.g., chromatograms) belong in appendices .
- Statistical Analysis : Justify tests (e.g., t-tests for normally distributed data) and report p-values with effect sizes. Use error bars in graphs to represent variability .
- Contradictions : Discuss anomalies in context (e.g., "Sample purity may explain 10% variance in decomposition temperatures...") and propose follow-up experiments .
Properties
CAS No. |
90251-06-2 |
---|---|
Molecular Formula |
CH3N3 |
Molecular Weight |
57.055 g/mol |
IUPAC Name |
N-diazenylmethanimine |
InChI |
InChI=1S/CH3N3/c1-3-4-2/h2H,1H2 |
InChI Key |
IFWKJQJVFYZWOT-UHFFFAOYSA-N |
Canonical SMILES |
C=NN=N |
Origin of Product |
United States |
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